

An In-depth Technical Guide to 2-Benzylacrylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Benzylacrylic Acid

Cat. No.: B027290

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-Benzylacrylic acid** (CAS No: 5669-19-2), a versatile unsaturated aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development and polymer science, this document delves into the core physical and chemical properties, synthesis methodologies, key reactions, and significant applications of this important chemical intermediate.

Introduction and Core Concepts

2-Benzylacrylic acid, systematically named 2-benzylprop-2-enoic acid, is a unique building block in organic synthesis.^{[1][2]} Its structure incorporates three key functional components: a carboxylic acid group, a reactive terminal alkene, and an aromatic benzyl moiety. This combination of functionalities makes it a highly valuable intermediate for creating more complex molecular architectures, particularly in the synthesis of pharmaceuticals and specialty polymers.^[3] This guide aims to provide a foundational understanding of its scientific attributes and practical utility.

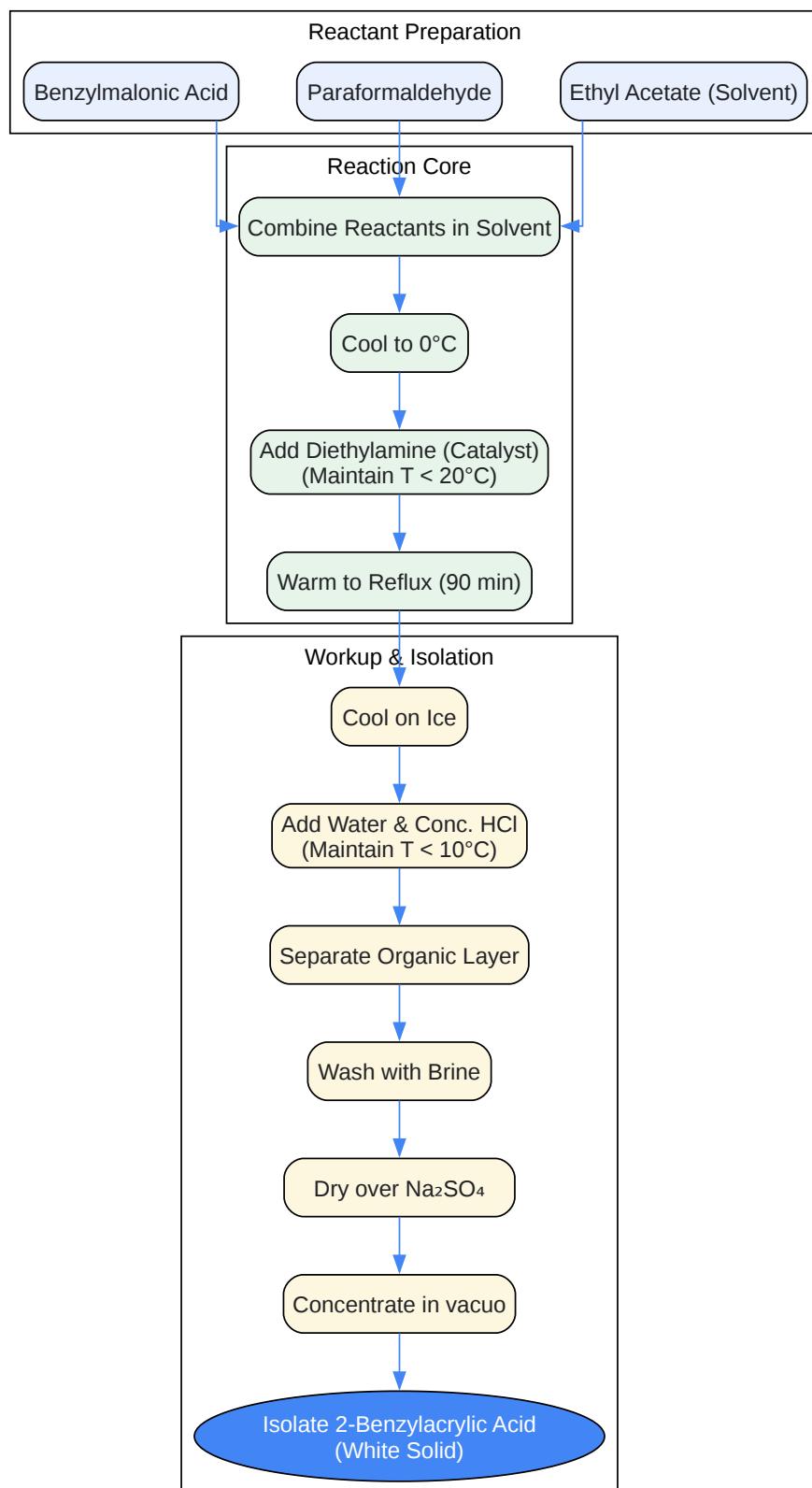
Molecular Structure

The structural arrangement of **2-Benzylacrylic acid** is fundamental to its reactivity.

Caption: Chemical structure of **2-Benzylacrylic acid** ($C_{10}H_{10}O_2$).

Physicochemical Properties

A precise understanding of the physical and chemical properties of **2-Benzylacrylic acid** is critical for its handling, storage, and application in synthesis. The key properties are summarized below.


Property	Value	Source(s)
IUPAC Name	2-benzylprop-2-enoic acid	[1]
Synonyms	2-Methylene-3-phenylpropionic acid	[2] [4]
CAS Number	5669-19-2	[1] [5] [6]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1] [2] [5]
Molecular Weight	162.18 g/mol	[1] [7]
Appearance	White to off-white crystalline solid/powder	[4]
Melting Point	66-68 °C	[5] [6]
Boiling Point	170-174 °C (at 20 Torr)	[5]
Density	1.120 g/cm ³	[5] [6]
Solubility	Soluble in methanol	[4]

Synthesis and Reaction Mechanisms

The synthesis of **2-Benzylacrylic acid** is most effectively achieved through a condensation reaction. The choice of this pathway is driven by the availability of starting materials and the efficiency of the reaction.

Workflow: Synthesis via Knoevenagel-type Condensation

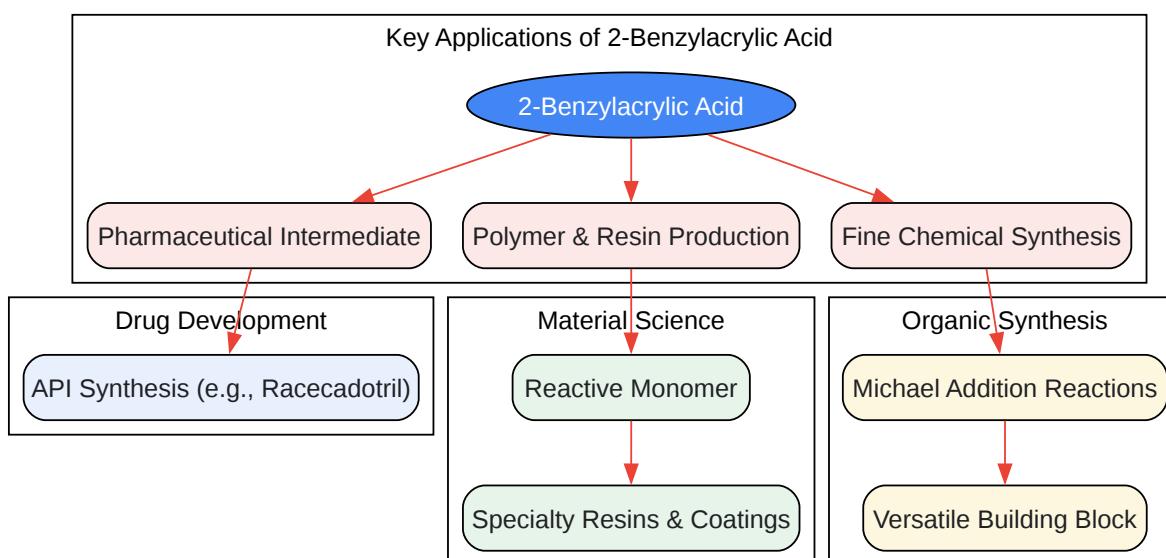
This common laboratory-scale synthesis involves the reaction of benzylmalonic acid with paraformaldehyde, catalyzed by a secondary amine like diethylamine. The workflow is designed to control reaction temperature, which is critical for preventing unwanted side reactions and maximizing yield.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of **2-Benzylacrylic acid**.

Experimental Protocol: Synthesis from Benzylmalonic Acid

This protocol is adapted from established synthetic procedures.[\[8\]](#)


- Preparation: In a suitable reaction vessel, dissolve benzylmalonic acid (1.0 eq) and paraformaldehyde (1.6 eq) in ethyl acetate.
- Catalyst Addition: Cool the solution to 0°C using an ice bath. Add diethylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C. The use of a secondary amine catalyst is crucial for facilitating the initial condensation and subsequent decarboxylation.
- Reaction: After the addition is complete, warm the mixture to reflux and maintain for 90 minutes.
- Quenching: Cool the reaction vessel back down in an ice bath. Carefully add water, followed by concentrated hydrochloric acid, again ensuring the temperature remains below 10°C. This step protonates the carboxylate and separates the catalyst.
- Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Chemical Reactivity and Applications

The dual functionality of **2-Benzylacrylic acid** makes it a versatile intermediate.[\[3\]](#) Its reactivity is dominated by the acrylic acid moiety, which readily participates in polymerization and addition reactions.

- Pharmaceutical Synthesis: **2-Benzylacrylic acid** is a documented key intermediate in the synthesis of Racecadotril, an antisecretory medication used in the treatment of diarrhea.[\[9\]](#) Its structure serves as a critical scaffold for building the final active pharmaceutical ingredient (API).

- **Polymer and Resin Modification:** Due to its unsaturated acrylic functionality, it can act as a reactive monomer.[3] It is used in copolymerization with other acrylic monomers to develop specialty resins and coatings, enhancing properties like adhesion and flexibility in the resulting polymer systems.[3]
- **Michael Addition:** The electron-withdrawing carboxylic acid group activates the double bond for nucleophilic attack, making it an excellent substrate for Michael addition reactions. This is a powerful tool for carbon-carbon bond formation in fine chemical synthesis.[3]

[Click to download full resolution via product page](#)

Caption: Major application pathways for **2-Benzylacrylic acid**.

Analytical Characterization

Confirming the identity and purity of **2-Benzylacrylic acid** requires standard spectroscopic techniques. The protocols below outline the general procedures for acquiring and interpreting this data.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Spectral Interpretation: The expected signals for **2-Benzylacrylic acid** are:
 - ~12-13 ppm: A broad singlet corresponding to the carboxylic acid proton ($-\text{COOH}$).
 - ~7.2-7.4 ppm: A multiplet integrating to 5 protons, corresponding to the aromatic protons of the benzyl group.
 - ~6.0-6.5 ppm and ~5.5-6.0 ppm: Two distinct signals (likely doublets or singlets), each integrating to 1 proton, for the two non-equivalent vinyl protons ($=\text{CH}_2$).
 - ~3.6 ppm: A singlet integrating to 2 protons for the methylene protons ($-\text{CH}_2\text{-Ph}$).
- ^{13}C NMR Spectral Interpretation: Key expected signals include:
 - ~170 ppm: Carboxylic acid carbonyl carbon.
 - ~125-140 ppm: Multiple signals for the aromatic and vinyl carbons.
 - ~38 ppm: Methylene carbon.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
- Data Acquisition: Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Spectral Interpretation: Look for characteristic absorption bands:

- 2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of a carboxylic acid.
- ~1700 cm⁻¹: A strong, sharp band for the C=O (carbonyl) stretch.
- ~1630 cm⁻¹: A band for the C=C stretch of the alkene.
- ~3030 cm⁻¹ and 1600-1450 cm⁻¹: Bands corresponding to aromatic C-H stretching and C=C ring stretching, respectively.

Safety and Handling

Proper handling of **2-Benzylacrylic acid** is essential for laboratory safety. It is classified with several hazards that require appropriate precautions.

GHS Hazard Classification

Hazard Class	GHS Code	Signal Word	Hazard Statement
Acute Toxicity, Oral	H301	Danger	Toxic if swallowed
Skin Irritation	H315	Warning	Causes skin irritation
Eye Irritation	H319	Warning	Causes serious eye irritation
Specific target organ toxicity — single exposure	H335	Warning	May cause respiratory irritation

Data sourced from PubChem and ChemBlink.[\[1\]](#)[\[6\]](#)

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[\[2\]](#)[\[10\]](#)[\[11\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[2\]](#)[\[10\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[10][11]
- First Aid:
 - Skin Contact: Wash the affected area immediately with plenty of soap and water.[2][11]
 - Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[2][11]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[2]
 - Inhalation: Move the person to fresh air. If symptoms develop, seek medical attention.[2]

Conclusion

2-Benzylacrylic acid is a chemical intermediate of significant value in both pharmaceutical and materials science. Its well-defined physical properties and predictable reactivity, stemming from its unique molecular structure, allow for its controlled use in complex synthetic pathways. A thorough understanding of its synthesis, handling requirements, and analytical signatures is paramount for any researcher or developer utilizing this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Benzylacrylic Acid | C10H10O2 | CID 303571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbull.com [chemicalbull.com]
- 3. 2-benzylacrylic Acid | 5669-19-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 2-Benzylacrylic Acid | 5669-19-2 | TCI AMERICA [tcichemicals.com]
- 5. chembk.com [chembk.com]

- 6. CAS # 5669-19-2, 2-Benzylacrylic acid, 2-Benzyl acrylic acid, (Phenylmethyl)-2-propenoic acid - chemBlink [chemblink.com]
- 7. GSRS [precision.fda.gov]
- 8. 2-Benzylacrylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. apicule.com [apicule.com]
- 10. 2-BENZYLACRYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.se [fishersci.se]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Benzylacrylic Acid: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027290#physical-and-chemical-properties-of-2-benzylacrylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com